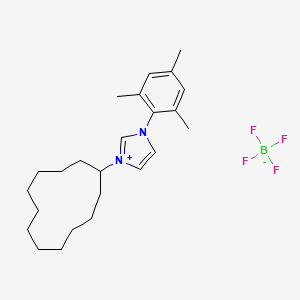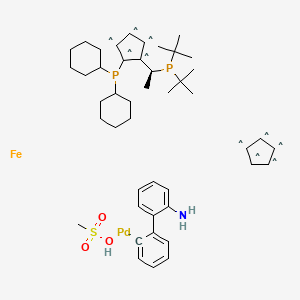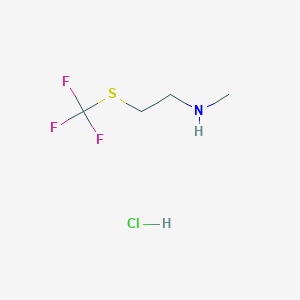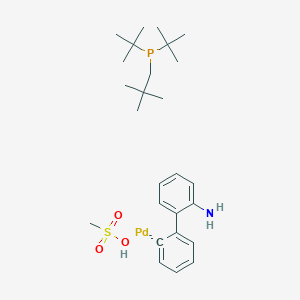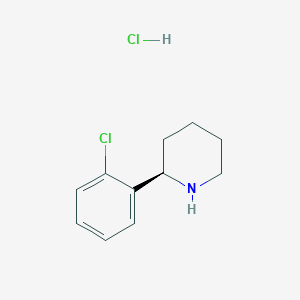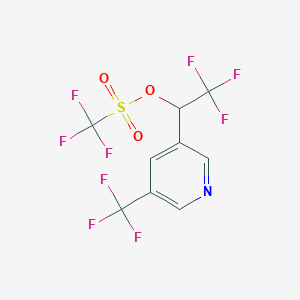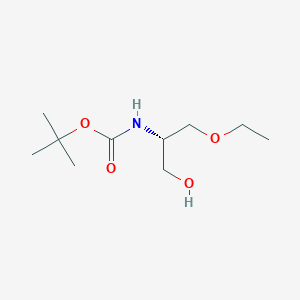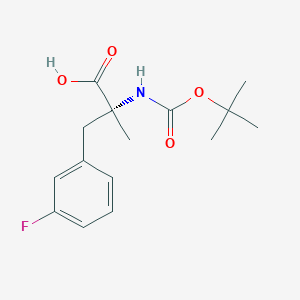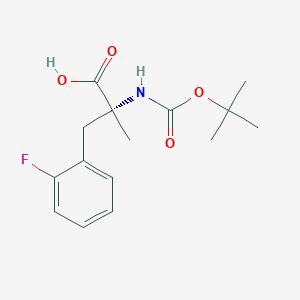
1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(trifluoromethoxy)-propylamine hydrochloride, or 1-Methyl-3-TFMP-HCl, is an organic compound used in scientific research for a variety of applications. It is a colorless, odorless, and water-soluble solid with a molecular weight of 197.67 g/mol. This compound is often used in biochemical and physiological experiments due to its unique properties.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-TFMP-HCl has a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including small-molecule inhibitors, anti-cancer drugs, and other therapeutic agents. It has also been used in the synthesis of peptides and proteins, as well as for the production of fluorescent dyes and other materials. Additionally, 1-Methyl-3-TFMP-HCl has been used in studies of enzyme kinetics, protein-protein interactions, and other biochemical processes.
Wirkmechanismus
1-Methyl-3-TFMP-HCl acts as a proton acceptor, which allows it to interact with a variety of molecules. When 1-Methyl-3-TFMP-HCl binds to a molecule, it alters the molecule’s conformation and charge distribution, which can affect its interactions with other molecules. This mechanism of action is used in a variety of scientific research applications, including the synthesis of small-molecule inhibitors, peptides and proteins, and fluorescent dyes.
Biochemical and Physiological Effects
1-Methyl-3-TFMP-HCl has been shown to have a variety of biochemical and physiological effects. In studies of enzyme kinetics, it has been shown to increase the rate of reaction. In studies of protein-protein interactions, it has been shown to alter the affinity of the proteins for each other. Additionally, 1-Methyl-3-TFMP-HCl has been shown to have a variety of effects on cell membranes, including changes in permeability and membrane potential.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-3-TFMP-HCl has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and the two-step synthesis process is simple and cost-effective. Additionally, 1-Methyl-3-TFMP-HCl is water-soluble and odorless, which makes it easy to handle and store. However, there are some limitations to using 1-Methyl-3-TFMP-HCl in lab experiments. It is a relatively unstable compound, and can easily degrade in the presence of light or oxygen. Additionally, it is a highly reactive compound, and can interact with other molecules in unexpected ways.
Zukünftige Richtungen
1-Methyl-3-TFMP-HCl has a wide range of potential future applications. It could be used to develop new small-molecule inhibitors, anti-cancer drugs, and other therapeutic agents. It could also be used in the synthesis of peptides and proteins, as well as for the production of fluorescent dyes and other materials. Additionally, 1-Methyl-3-TFMP-HCl could be used in studies of enzyme kinetics, protein-protein interactions, and other biochemical processes. Finally, it could be used to develop new methods for studying cell membranes and their effects on cell physiology.
Synthesemethoden
1-Methyl-3-TFMP-HCl is typically synthesized in a two-step process. The first step involves reacting 3-bromo-1-methyl-1-propylamine with trifluoromethanesulfonic acid in aqueous acetonitrile to produce 1-methyl-3-(trifluoromethoxy)-propylamine. The second step involves reacting the product of the first step with hydrochloric acid to produce 1-methyl-3-(trifluoromethoxy)-propylamine hydrochloride. This two-step process is a simple, cost-effective method for producing 1-methyl-3-TFMP-HCl.
Eigenschaften
IUPAC Name |
4-(trifluoromethoxy)butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-4(9)2-3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCPYNIWVGYPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)
